2-(Tert-butylamino)cyclobutan-1-ol
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Overview
Description
2-(Tert-butylamino)cyclobutan-1-ol is a versatile chemical compound with a unique structure that finds applications in various fields such as medicinal chemistry, drug development, and organic synthesis. This compound is characterized by the presence of a tert-butylamino group attached to a cyclobutanol ring, which imparts distinct chemical properties.
Mechanism of Action
Target of Action
Similar compounds such as tert-butanol have been shown to interact with proteins like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play crucial roles in various biological processes, including RNA cleavage, glycolysis, protein synthesis, aromatic compound degradation, and calcium signaling .
Mode of Action
These interactions can alter the conformation and activity of the target proteins, leading to changes in the biochemical processes they regulate .
Biochemical Pathways
Given its potential targets, it may influence pathways related to rna processing, glycolysis, protein synthesis, aromatic compound degradation, and calcium signaling .
Pharmacokinetics
Similar compounds such as tert-butanol have been shown to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Based on its potential targets, it may influence rna processing, glycolysis, protein synthesis, aromatic compound degradation, and calcium signaling at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-(Tert-butylamino)cyclobutan-1-ol can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific cellular environment. For instance, the compound’s activity may be enhanced or inhibited by the presence of other molecules that can interact with the same targets .
Preparation Methods
The synthesis of 2-(Tert-butylamino)cyclobutan-1-ol typically involves the reaction of cyclobutanone with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
2-(Tert-butylamino)cyclobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield cyclobutanone derivatives, while reduction can lead to the formation of cyclobutanol derivatives .
Scientific Research Applications
2-(Tert-butylamino)cyclobutan-1-ol is widely used in scientific research due to its unique chemical properties In medicinal chemistry, it serves as a building block for the synthesis of various pharmaceutical compoundsAdditionally, the compound is employed in organic synthesis as a reagent for constructing complex molecular structures .
Comparison with Similar Compounds
2-(Tert-butylamino)cyclobutan-1-ol can be compared with other similar compounds such as tert-butylaminoethanol and tert-butylaminocyclopentanol. These compounds share structural similarities but differ in their chemical properties and applications. For instance, tert-butylaminoethanol is commonly used as a stabilizer and surfactant, while tert-butylaminocyclopentanol finds applications in different areas of organic synthesis. The unique structure of this compound makes it particularly valuable in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-(tert-butylamino)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)9-6-4-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQAUUNMMOYCSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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